![molecular formula C40H70N2O18 B2696383 TCO-PEG12-NHS ester CAS No. 2185016-39-9](/img/structure/B2696383.png)
TCO-PEG12-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG12-NHS ester is a PEG-based PROTAC linker . It is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety .
Synthesis Analysis
TCO-PEG12-NHS ester is used in the synthesis of ADCs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of TCO-PEG12-NHS ester is 866.996 g/mol . The molecular formula is C40H70N2O18 . It contains a TCO moiety and a NHS ester .Chemical Reactions Analysis
TCO-PEG12-NHS ester reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly specific and efficient .Physical And Chemical Properties Analysis
TCO-PEG12-NHS ester is a water-soluble PEG linker . The PEG12 linear arm increases water solubility and decreases steric hindrance during ligation . The functional group is Trans-Cyclooctene (TCO)/NHS ester .Scientific Research Applications
Labeling of Antibodies
TCO-PEG12-NHS ester can be used to label antibodies . The NHS ester moiety reacts with primary amines present in antibodies to form stable amide bonds, thereby attaching the TCO moiety to the antibody .
Protein Labeling
Similar to antibodies, TCO-PEG12-NHS ester can also be used to label proteins . The NHS ester moiety of the compound reacts with primary amines in proteins, allowing the attachment of the TCO moiety .
Labeling of Primary Amine-Containing Macromolecules
TCO-PEG12-NHS ester can be used to label other primary amine-containing macromolecules . This includes a wide range of biomolecules such as peptides, nucleic acids, and lipids .
Use in Click Chemistry
The TCO moiety of TCO-PEG12-NHS ester can participate in click chemistry reactions . Specifically, it can react with tetrazine to form a stable linkage .
Synthesis of PROTACs
TCO-PEG12-NHS ester can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins .
Synthesis of Antibody-Drug Conjugates (ADCs)
TCO-PEG12-NHS ester can be used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a type of targeted therapy where a cytotoxic drug is attached to an antibody that recognizes a specific target on cancer cells .
Mechanism of Action
Target of Action
TCO-PEG12-NHS ester is a water-soluble PEG linker that contains a TCO moiety and a NHS ester . The primary targets of TCO-PEG12-NHS ester are antibodies, proteins, and other primary amine-containing macromolecules . The compound is used to label these targets with a TCO moiety .
Mode of Action
TCO-PEG12-NHS ester interacts with its targets through a process known as inverse electron demand Diels-Alder cycloaddition reactions . The TCO moiety of the compound reacts with tetrazines via these reactions to form a stable dihydropyridazine linkage .
Biochemical Pathways
The biochemical pathways affected by TCO-PEG12-NHS ester are primarily related to the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .
Pharmacokinetics
It is known that the compound is water-soluble , which can impact its bioavailability. The compound’s solubility in DMSO, DCM, and DMF also suggests that it can be distributed in various biological environments.
Result of Action
The molecular and cellular effects of TCO-PEG12-NHS ester’s action primarily involve the selective degradation of target proteins in the case of PROTACs , and the delivery of cytotoxins to target cells in the case of ADCs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCO-PEG12-NHS ester. For instance, the compound should be stored at -20°C, away from moisture and light . These conditions help maintain the stability of the compound and ensure its effective performance in biological systems .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOXZBGFZZFRHC-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70N2O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TCO-PEG12-NHS ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.